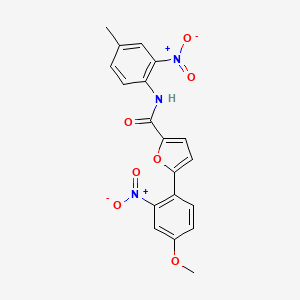
5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O7 and its molecular weight is 397.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactivity of Furan Derivatives
Furan derivatives, including those structurally related to the compound , have been explored for their bioactivities. For example, furan-2-carboxylic acids isolated from the roots and leaves of Nicotiana tabacum demonstrated significant anti-tobacco mosaic virus (TMV) activities (Wu et al., 2018); (Yang et al., 2016). These findings suggest that furan derivatives might have potential applications in plant virus protection and agricultural research.
Antimicrobial and Antiprotozoal Properties
Compounds featuring furan and nitro groups have shown promising antimicrobial and antiprotozoal properties. For instance, a study on Schiff base derivatives of organotin carboxylates derived from a furan compound revealed significant in vitro antimicrobial activities against a range of fungi and bacteria (Dias et al., 2015). Moreover, novel dicationic imidazo[1,2-a]pyridines with a furan moiety have been investigated for their antiprotozoal activity, showing efficacy against Trypanosoma b. rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Antioxidant Activities
Research on furan derivatives also encompasses the exploration of their antioxidant properties. A study on heteroaromaticity involving furan compounds highlighted their potential as antioxidants, demonstrating the diverse reactivity and applicability of furan derivatives in chemical research (Barcock et al., 1994).
Propriétés
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7/c1-11-3-6-14(16(9-11)22(26)27)20-19(23)18-8-7-17(29-18)13-5-4-12(28-2)10-15(13)21(24)25/h3-10H,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDBUPXMVYZEHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
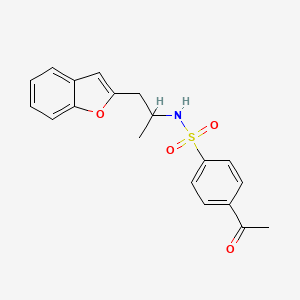
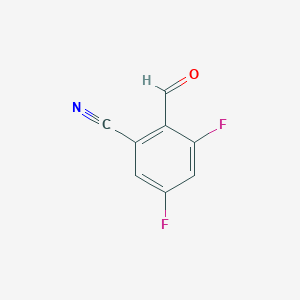

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2374774.png)
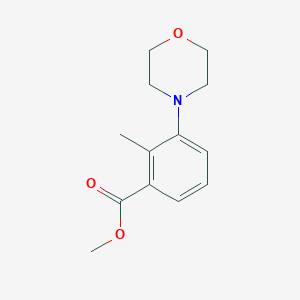


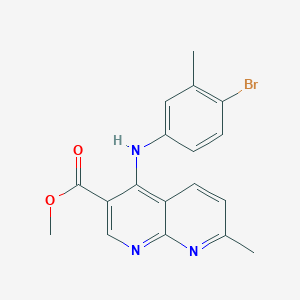

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374782.png)
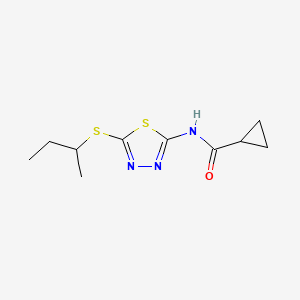
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)
